REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5](C=O)=[CH:4][N:3]=1.C(O[CH:14]([O:19][CH:20]([CH3:22])[CH3:21])[O:15][CH:16]([CH3:18])[CH3:17])(C)C.CS(O)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>C(O)(C)C>[CH:20]([O:19][CH:14]([O:15][CH:16]([CH3:17])[CH3:18])[C:5]1[CH:4]=[N:3][C:2]([CH3:1])=[N:7][CH:6]=1)([CH3:21])[CH3:22] |f:3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C(C=N1)C=O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0.053 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
1.132 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified by flash chromatography
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C=1C=NC(=NC1)C)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 536 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 29.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |